molecular formula C24H21FN4O2S2 B2495663 4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1226444-35-4

4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2495663
CAS No.: 1226444-35-4
M. Wt: 480.58
InChI Key: XBUMMJFSODTKMS-UHFFFAOYSA-N
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Description

4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a combination of fluorinated phenyl, imidazole, and thiophene moieties, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorinated phenyl group: This step may involve the use of fluorinated reagents and coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of the thiophene moiety: This can be done through nucleophilic substitution or other suitable reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific reaction temperatures.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, using scalable processes and efficient purification techniques.

Chemical Reactions Analysis

4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional functional groups or modify the existing structure.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide can be compared with other similar compounds, such as:

    4-(((2-(3-fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)acetic acid: This compound shares similar structural features but differs in the presence of a thiazole ring and trifluoromethyl group.

    5-(4-Fluoro-phen-yl)-2-(4-methyl-phen-yl)-3-methyl-sulfanyl-1-benzo-furan: This compound has a benzo-furan ring instead of an imidazole ring, leading to different chemical and biological properties.

Properties

IUPAC Name

4-[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S2/c1-16-4-7-18(13-21(16)25)28-22(30)15-33-24-26-10-11-29(24)19-8-5-17(6-9-19)23(31)27-14-20-3-2-12-32-20/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUMMJFSODTKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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